molecular formula C5H12NOPS B15315323 3-(Dimethylphosphoryl)propanethioamide

3-(Dimethylphosphoryl)propanethioamide

Cat. No.: B15315323
M. Wt: 165.20 g/mol
InChI Key: XJAIQQYDQDOZNN-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)propanethioamide is an organophosphorus compound featuring a phosphoryl group (P=O) and a thioamide moiety (C=S-NH₂). Its molecular structure comprises a dimethylphosphoryl group [(CH₃)₂P(O)] attached to a propanethioamide backbone. The thioamide group imparts unique reactivity, particularly in nucleophilic and coordination chemistry, while the phosphoryl group enhances polarity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C5H12NOPS

Molecular Weight

165.20 g/mol

IUPAC Name

3-dimethylphosphorylpropanethioamide

InChI

InChI=1S/C5H12NOPS/c1-8(2,7)4-3-5(6)9/h3-4H2,1-2H3,(H2,6,9)

InChI Key

XJAIQQYDQDOZNN-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CCC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphoryl)propanethioamide typically involves the reaction of dimethylphosphoryl chloride with propanethioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the dimethylphosphoryl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(Dimethylphosphoryl)propanethioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)propanethioamide involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Dimethylphosphoryl)propanethioamide with structurally related compounds, emphasizing functional groups and properties:

Compound Name Key Functional Groups Molecular Weight Solubility (Water) Reactivity Highlights Applications
This compound Phosphoryl (P=O), Thioamide (C=S-NH₂) ~197.2 g/mol Moderate Nucleophilic thiolate formation, metal chelation Ligand synthesis, catalysis
3-(Dimethylphosphono)-N-methylolpropionamide Phosphono (P=O), Amide (C=O-NH₂), Methylol (CH₂OH) ~223.2 g/mol High Hydroxymethyl crosslinking, hydrogen bonding Polymer chemistry
Propyl N-(1-(dimethylamino)ethylidene)phosphoramidofluoridate Phosphoramidofluoridate (P-F, P-N), Imine (C=N) ~222.2 g/mol Low Fluoride release, electrophilic P-center Nerve agent analogs
3-(5,6-dimethyl-1H-benzodiazol-1-yl)propanethioamide Benzimidazole, Thioamide (C=S-NH₂) ~261.3 g/mol Low Aromatic π-π stacking, thiol-based reactions Bioactive molecule design
Key Observations:
  • Phosphoryl vs. Phosphono Groups: The phosphoryl group in the target compound enhances hydrogen-bonding capacity compared to phosphono derivatives (e.g., 3-(Dimethylphosphono)-N-methylolpropionamide), which lack the direct P=O bond .
  • Thioamide vs. Amide: The thioamide group increases nucleophilicity and metal-binding affinity relative to amides, as seen in 3-(Dimethylphosphono)-N-methylolpropionamide .
  • Fluorine Substitution: Propyl N-(1-(dimethylamino)ethylidene)phosphoramidofluoridate exhibits higher electrophilicity due to the P-F bond, unlike the non-fluorinated target compound .
  • Aromatic vs. Aliphatic Backbones : The benzimidazole-containing thioamide (CAS sc-345717) shows enhanced π-π interactions but reduced solubility compared to the aliphatic target compound .

Hydrogen-Bonding and Crystallization Behavior

Hydrogen-bonding patterns significantly influence the crystallinity and stability of these compounds. The phosphoryl and thioamide groups in this compound form robust hydrogen-bonded networks, as demonstrated by graph-set analysis (e.g., R₂²(8) motifs) . In contrast, benzimidazole derivatives prioritize π-π stacking over hydrogen bonding, leading to distinct crystal packing .

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